Dimethylmalonic acid

Catalog No.
S579679
CAS No.
595-46-0
M.F
C5H8O4
M. Wt
132.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylmalonic acid

CAS Number

595-46-0

Product Name

Dimethylmalonic acid

IUPAC Name

2,2-dimethylpropanedioic acid

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

InChI

InChI=1S/C5H8O4/c1-5(2,3(6)7)4(8)9/h1-2H3,(H,6,7)(H,8,9)

InChI Key

OREAFAJWWJHCOT-UHFFFAOYSA-N

SMILES

Array

solubility

90 mg/mL at 13 °C

Synonyms

2,2-dimethylmalonate, 2,2-dimethylmalonic acid, hydrogen 2,2-dimethylmalonate

Canonical SMILES

CC(C)(C(=O)O)C(=O)O

The exact mass of the compound Dimethylmalonic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 90 mg/ml at 13 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 836. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malonates - Supplementary Records. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]. However, this does not mean our product can be used or applied in the same or a similar way.

Dimethylmalonic acid is a highly specialized, gem-dimethyl substituted dicarboxylic acid that serves as a critical building block in advanced organic synthesis and materials science [1]. Unlike standard linear dicarboxylic acids, the presence of two methyl groups on the alpha carbon eliminates alpha-protons, fundamentally altering the molecule's reactivity profile[2]. For industrial and laboratory procurement, this compound is primarily selected for its pronounced Thorpe-Ingold effect, which sterically accelerates intramolecular cyclization reactions, and its superior thermal stability against decarboxylation[3]. These attributes make it an indispensable precursor for the synthesis of complex cyclic active pharmaceutical ingredients (APIs), sterically hindered anhydrides, and highly ordered metal-organic frameworks (MOFs) where precise ligand geometry is required[1].

Substituting dimethylmalonic acid with unsubstituted malonic acid or mono-substituted variants like methylmalonic acid leads to critical failures in both processability and yield [1]. Unsubstituted malonic acid is highly susceptible to thermal decarboxylation, beginning to decompose at temperatures as low as 70 °C, which severely limits its use in high-temperature solvothermal or condensation reactions [2]. Furthermore, generic malonic acid lacks the steric bulk required to induce the Thorpe-Ingold effect; consequently, ring-closure reactions to form cyclic anhydrides or heterocyclic APIs proceed at significantly slower rates or require extreme forcing conditions [1]. The absence of alpha-protons in dimethylmalonic acid also prevents unwanted enolization and aldol-type side reactions, ensuring high-purity reproducibility that cannot be achieved with standard in-class substitutes [3].

Kinetic Acceleration of Cyclization via the Thorpe-Ingold Effect

The gem-dimethyl substitution in dimethylmalonic acid significantly compresses the internal bond angle between the carboxyl groups compared to unsubstituted malonic acid [1]. While malonic acid exhibits a C-C-C bond angle of approximately 110°, the steric repulsion of the methyl groups in dimethylmalonic acid reduces this angle to 106.2° [1]. This 3.8° compression forces the reactive carboxylate groups into closer spatial proximity, drastically lowering the activation entropy required for intramolecular ring closure. Consequently, the formation of cyclic intermediates (such as anhydrides or cyclic amides) is highly favored and proceeds at accelerated rates compared to the unsubstituted parent compound [1].

Evidence DimensionInternal C-C-C bond angle
Target Compound Data106.2° (Dimethylmalonic acid)
Comparator Or Baseline110° (Malonic acid)
Quantified Difference3.8° reduction in bond angle, leading to thermodynamically and kinetically favored cyclization.
ConditionsCrystallographic and theoretical modeling of dicarboxylic acids.

Procurement of the dimethyl variant is essential for achieving economically viable yields and rapid reaction times in the synthesis of cyclic APIs and heterocyclic compounds.

Enhanced Thermal Stability and Resistance to Decarboxylation

Dimethylmalonic acid and its corresponding anhydride exhibit superior thermal stability compared to unsubstituted malonic acid, which begins to decarboxylate at just 70 °C[1]. Quantitative kinetic studies on the decomposition of the anhydride forms reveal that dimethylmalonic anhydride possesses an activation enthalpy (ΔH⧧) of 15.9 ± 0.2 kcal/mol, whereas parent malonic anhydride has a significantly lower barrier of 14.2 ± 0.4 kcal/mol[2]. This 1.7 kcal/mol increase in activation energy, combined with the lack of alpha-protons necessary for the standard six-membered cyclic decarboxylation transition state, allows dimethylmalonic acid to survive harsher thermal processing conditions without premature degradation [2].

Evidence DimensionActivation enthalpy (ΔH⧧) for anhydride decomposition
Target Compound Data15.9 ± 0.2 kcal/mol (Dimethylmalonic anhydride)
Comparator Or Baseline14.2 ± 0.4 kcal/mol (Malonic anhydride)
Quantified Difference1.7 kcal/mol higher activation barrier for the dimethylated derivative.
ConditionsKinetic decomposition studies monitored via NMR/IR at 0 to 30 °C.

Buyers must select this compound when downstream processes require elevated temperatures that would otherwise destroy standard malonic acid via CO2 evolution.

Rigid Ligand Geometry for Advanced Coordination Polymers

In the synthesis of metal-organic frameworks (MOFs), dimethylmalonic acid acts as a highly specific µ4-bridging ligand [1]. The steric bulk of the gem-dimethyl group restricts the conformational flexibility of the ligand, enforcing specific coordination geometries that cannot be achieved with generic dicarboxylates. For example, in Co(II) coordination polymers, dimethylmalonate enforces a remarkably short Co-Co separation of 3.150 Å and tight Co-O-Co bridging angles of 95.3° to 98.5°[1]. This precise structural control directly dictates the magnetic properties of the resulting material, enabling strong ferromagnetic interactions that are lost if unsubstituted malonic acid is used as a substitute [1].

Evidence DimensionEnforced metal-metal separation and bridging angle
Target Compound DataCo-Co separation of 3.150 Å and angles of 95.3°–98.5°
Comparator Or BaselineUnsubstituted linear dicarboxylates (which yield longer separations and alternative network topologies)
Quantified DifferenceStrict enforcement of µ4-bridging mode due to gem-dimethyl steric hindrance.
ConditionsSolvothermal assembly of Co(II) coordination polymers at 120 °C.

For materials science procurement, this exact compound is required to lock in the specific pore topology and magnetic characteristics of the target MOF.

Synthesis of Sterically Hindered Cyclic APIs and Barbiturates

Leveraging the Thorpe-Ingold effect demonstrated in Section 3, dimethylmalonic acid is the optimal precursor for synthesizing gem-dimethyl substituted cyclic amides, barbiturates, and Meldrum's acid derivatives. The compressed internal bond angle drastically improves cyclization yields when reacting with ureas or diols, making it a highly efficient building block for pharmaceutical manufacturing[1].

High-Temperature Solvothermal MOF Production

Because dimethylmalonic acid resists decarboxylation at temperatures where standard malonic acid degrades (as shown in Section 3), it is uniquely suited for high-temperature solvothermal synthesis (e.g., 120 °C and above). It serves as a robust, rigid ligand to construct advanced coordination polymers and magnetic MOFs with precisely controlled metal-metal distances [2].

Controlled Generation of Dimethylketene and Hindered Anhydrides

The higher activation energy for decomposition allows for the controlled synthesis and isolation of dimethylmalonic anhydride. This intermediate can be utilized in specialized acylation reactions or subjected to controlled thermal cracking to generate dimethylketene for downstream cycloaddition reactions, a process that is far less controllable with unsubstituted malonic acid [3].

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

132.04225873 Da

Monoisotopic Mass

132.04225873 Da

Heavy Atom Count

9

LogP

0.39 (LogP)
0.39

Melting Point

192 °C

UNII

55981WKX6B

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0014 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

595-46-0

Wikipedia

Dimethylmalonic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

General Manufacturing Information

Propanedioic acid, 2,2-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023
He et al. Benzazetidine synthesis via palladium-catalysed intramolecular C-H amination. Nature Chemistry, doi: 10.1038/nchem.2585, published online 1 August 2016

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